molecular formula C9H10O3 B12556256 1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one CAS No. 183298-66-0

1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one

Cat. No.: B12556256
CAS No.: 183298-66-0
M. Wt: 166.17 g/mol
InChI Key: KQTYGRSUOQHERG-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H10O3 It is a phenolic ketone, characterized by the presence of both hydroxyl and carbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via an aldol condensation, followed by dehydration and subsequent reduction to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon or platinum oxide may be employed to facilitate the reduction step, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used under mild conditions.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups into halides.

Major Products Formed

    Oxidation: 3-Hydroxyphenylacetic acid or 3-hydroxybenzaldehyde.

    Reduction: 1,3-Dihydroxy-3-phenylpropan-2-one.

    Substitution: 3-Hydroxyphenylpropyl halides.

Scientific Research Applications

1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carbonyl groups enable the compound to form hydrogen bonds and participate in redox reactions, modulating the activity of target proteins and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-1-phenylpropan-1-one: Similar structure but lacks the additional hydroxyl group on the phenyl ring.

    4-Hydroxyphenylacetone: Similar structure but with the hydroxyl group in the para position relative to the carbonyl group.

    1-(3-Hydroxyphenyl)-2-propanone: Similar structure but with the hydroxyl group on the phenyl ring in a different position.

Uniqueness

1-Hydroxy-3-(3-hydroxyphenyl)propan-2-one is unique due to the presence of two hydroxyl groups and a carbonyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

183298-66-0

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

1-hydroxy-3-(3-hydroxyphenyl)propan-2-one

InChI

InChI=1S/C9H10O3/c10-6-9(12)5-7-2-1-3-8(11)4-7/h1-4,10-11H,5-6H2

InChI Key

KQTYGRSUOQHERG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CC(=O)CO

Origin of Product

United States

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